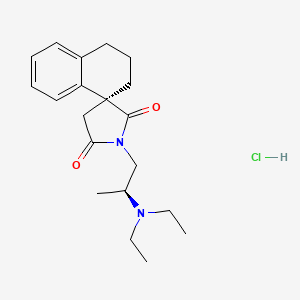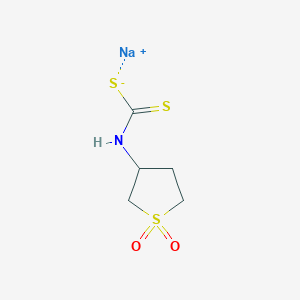
Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a chemical compound with the molecular formula C5H8NNaO2S3 and a molecular weight of 233.31 g/mol This compound is known for its unique structure, which includes a dioxidotetrahydrothiophene ring and a carbamodithioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate typically involves the reaction of 1,1-dioxidotetrahydrothiophene with a suitable carbamodithioate precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt . The reaction conditions, including temperature and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted carbamodithioates, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate involves its interaction with molecular targets through its reactive functional groups. The dioxidotetrahydrothiophene ring and carbamodithioate group can interact with various biological molecules, leading to potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 1,1-dioxidotetrahydrothiophen-3-yl sulfate: This compound shares a similar dioxidotetrahydrothiophene ring but differs in its functional group, which is a sulfate instead of a carbamodithioate.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also contain the dioxidotetrahydrothiophene ring and have been studied for their biological activities.
Uniqueness
Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
205924-38-5 |
|---|---|
Molekularformel |
C5H8NNaO2S3 |
Molekulargewicht |
233.3 g/mol |
IUPAC-Name |
sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C5H9NO2S3.Na/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1 |
InChI-Schlüssel |
RQGLAAOEBJORJF-UHFFFAOYSA-M |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=S)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



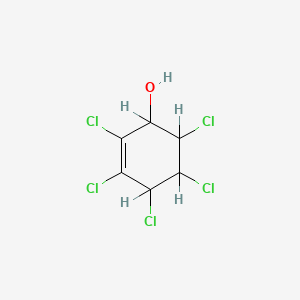

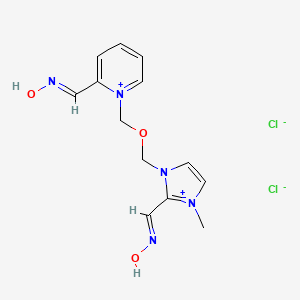
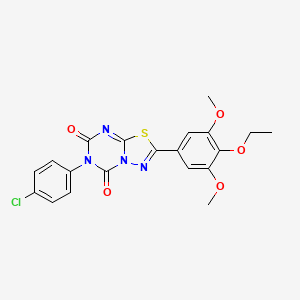
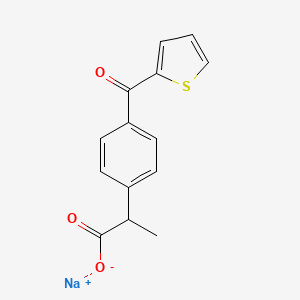
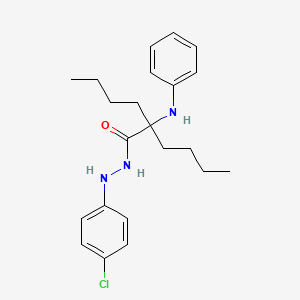
![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)
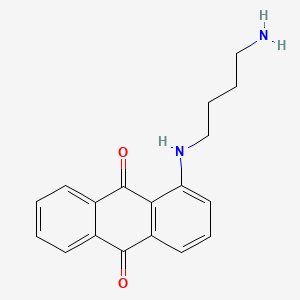
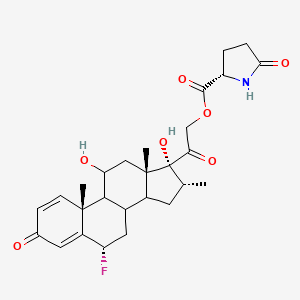
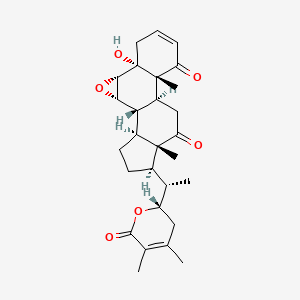
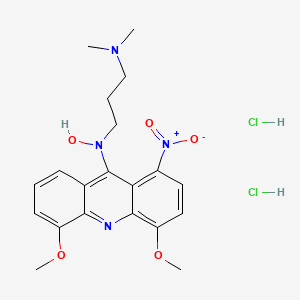
![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
